Inhibiteur de l'IKK VII
Vue d'ensemble
Description
IKK16 est un inhibiteur sélectif de la kinase IκB (IKK), qui joue un rôle crucial dans l'activation de la voie de signalisation du facteur nucléaire kappa B (NF-κB). Cette voie est impliquée dans divers processus cellulaires, notamment l'inflammation, l'immunité et la survie cellulaire. IKK16 est connu pour sa capacité à inhiber IKK2, le complexe IKK et IKK1 avec des valeurs de CI50 de 40 nM, 70 nM et 200 nM, respectivement . De plus, IKK16 inhibe la kinase 2 à répétitions riches en leucine (LRRK2) avec une CI50 de 50 nM .
Applications De Recherche Scientifique
IKK16 has a wide range of scientific research applications, including:
Biology: In biological research, IKK16 is employed to investigate the mechanisms of inflammation, immunity, and cell survival. .
Medicine: IKK16 has potential therapeutic applications in treating inflammatory diseases, cancer, and neurodegenerative disorders. .
Industry: In the pharmaceutical industry, IKK16 is used in drug discovery and development to identify new therapeutic targets and develop novel treatments
Mécanisme D'action
Target of Action
IKK Inhibitor VII, also known as IKK 16, is a selective inhibitor of IκB kinase (IKK), a key component of the NF-κB signaling pathway . The primary targets of IKK 16 are IKK1 (also known as IKKα), IKK2 (also known as IKKβ), and the IKK complex . These kinases play a crucial role in the regulation of the NF-κB pathway, which is involved in various cellular processes such as inflammation, immunity, and cell survival .
Mode of Action
IKK 16 acts as an ATP-competitive inhibitor of IKK . It inhibits the degradation of IκBα and the gene expression mediated by NF-κB in cells . The IC50 values of IKK 16 for IKK1, IKK2, and the IKK complex are 200 nM, 40 nM, and 70 nM, respectively .
Biochemical Pathways
IKK 16 affects the NF-κB signaling pathway. Under normal conditions, NF-κB is kept inactive in the cytoplasm by inhibitor proteins called IκBs. When cells receive appropriate stimuli, the IKK complex phosphorylates IκBs, leading to their ubiquitination and proteasomal degradation . This process liberates NF-κB, allowing it to translocate to the nucleus and activate the transcription of downstream target genes . By inhibiting IKK, IKK 16 prevents the degradation of IκBs, thereby suppressing the activation of NF-κB .
Result of Action
The inhibition of IKK by IKK 16 leads to the suppression of NF-κB-mediated gene expression . This can result in the downregulation of genes involved in inflammation, immunity, and cell survival. In animal models, IKK 16 has been shown to reduce multiple organ dysfunction caused by sepsis .
Action Environment
The action, efficacy, and stability of IKK 16 can be influenced by various environmental factors. For instance, the presence of inflammatory cytokines can stimulate the NF-κB pathway and potentially affect the efficacy of IKK 16 . Additionally, the compound’s stability may be affected by factors such as temperature and light exposure . .
Analyse Biochimique
Biochemical Properties
IKK Inhibitor VII interacts with IKK, a key enzyme in the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses . IKK Inhibitor VII acts on IKK1/2 and the IKK complex with IC50 values of 200 nM, 40 nM, and 70 nM, respectively . It inhibits cellular IκBα degradation and NF-κB-mediated gene expression .
Cellular Effects
IKK Inhibitor VII has significant effects on various types of cells and cellular processes. It inhibits cellular IκBα degradation and NF-κB-mediated gene expression in vitro in HUVEC cells . It has also been shown to exhibit excellent in vivo efficacy both in mice and rats .
Molecular Mechanism
IKK Inhibitor VII exerts its effects at the molecular level by acting as an ATP-competitive inhibitor of IKK . It disrupts the interaction between IKKβ and NEMO, leading to the inhibition of IKK phosphorylation . This results in the inhibition of IκBα degradation and NF-κB-mediated gene expression .
Temporal Effects in Laboratory Settings
The effects of IKK Inhibitor VII change over time in laboratory settings. For instance, IKK Inhibitor VII has been shown to effectively inhibit TNFα release into plasma upon LPS-challenge in rats
Dosage Effects in Animal Models
In animal models, the effects of IKK Inhibitor VII vary with different dosages. For example, oral administration of IKK Inhibitor VII (10 mg/kg) can inhibit neutrophil exudation in a thioglycollate-induced peritonitis mouse model . In a sepsis mouse model, intravenous injection of IKK Inhibitor VII (1 mg/kg) alleviated LPS/PepG-induced multi-organ dysfunction, renal dysfunction, hepatocyte injury, and pulmonary inflammation .
Metabolic Pathways
IKK Inhibitor VII is involved in the NF-κB signaling pathway . It interacts with IKK, leading to the inhibition of IκBα degradation and NF-κB-mediated gene expression
Transport and Distribution
It is known to be cell-permeable
Subcellular Localization
It is known to be cell-permeable , suggesting that it can enter cells and potentially localize to various subcellular compartments
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'IKK16 implique plusieurs étapes, commençant par la préparation d'intermédiaires clésLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir des rendements élevés et une pureté élevée .
Méthodes de production industrielle
La production industrielle de l'IKK16 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et minimiser les impuretés. Des techniques avancées telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité et la possibilité de mise à l'échelle .
Analyse Des Réactions Chimiques
Types de réactions
IKK16 subit diverses réactions chimiques, notamment :
Oxydation : IKK16 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels dans la molécule IKK16.
Substitution : Les réactions de substitution, telles que la substitution nucléophile, peuvent être utilisées pour introduire différents substituants sur la structure de base de l'IKK16
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant l'IKK16 comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, les amines). Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent souvent des températures contrôlées, des solvants spécifiques et des catalyseurs .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'IKK16 avec des groupes fonctionnels modifiés. Ces dérivés peuvent présenter des activités biologiques et des propriétés différentes, ce qui les rend précieux pour la recherche et le développement ultérieurs .
Applications de recherche scientifique
IKK16 a une large gamme d'applications de recherche scientifique, notamment :
Biologie : En recherche biologique, IKK16 est utilisé pour étudier les mécanismes de l'inflammation, de l'immunité et de la survie cellulaire. .
Médecine : IKK16 a des applications thérapeutiques potentielles dans le traitement des maladies inflammatoires, du cancer et des troubles neurodégénératifs. .
Industrie : Dans l'industrie pharmaceutique, IKK16 est utilisé dans la découverte et le développement de médicaments pour identifier de nouvelles cibles thérapeutiques et développer de nouveaux traitements
Mécanisme d'action
IKK16 exerce ses effets en inhibant l'activité de la kinase IκB (IKK), qui est un régulateur clé de la voie du NF-κB. En inhibant l'IKK, IKK16 empêche la phosphorylation et la dégradation de l'IκBα, conduisant à la rétention du NF-κB dans le cytoplasme et à l'inhibition de son activité transcriptionnelle. Cela entraîne la suppression des réponses inflammatoires et immunitaires . De plus, il a été démontré que IKK16 active la voie de survie d'Akt, contribuant à ses effets cytoprotecteurs .
Comparaison Avec Des Composés Similaires
IKK16 est unique en termes de sélectivité et de puissance en tant qu'inhibiteur de l'IKK. Des composés similaires comprennent :
Inhibiteur IV de l'IKK-2 : Un autre inhibiteur sélectif de l'IKK2 avec des caractéristiques structurelles et une puissance différentes.
BMS-345541 : Un inhibiteur sélectif de l'IKK qui cible à la fois IKKα et IKKβ.
TPCA-1 : Un inhibiteur puissant et sélectif de l'IKK2 avec des propriétés chimiques distinctes .
IKK16 se distingue par sa grande sélectivité pour IKK2 et sa capacité à inhiber LRRK2, ce qui en fait un outil précieux pour étudier à la fois les voies NF-κB et LRRK2 .
Propriétés
IUPAC Name |
[4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5OS/c34-27(33-17-12-23(13-18-33)32-15-3-4-16-32)20-7-9-22(10-8-20)30-28-29-14-11-24(31-28)26-19-21-5-1-2-6-25(21)35-26/h1-2,5-11,14,19,23H,3-4,12-13,15-18H2,(H,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZJBXAPRCVCKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC6=CC=CC=C6S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429553 | |
Record name | IKK Inhibitor VII | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873225-46-8 | |
Record name | IKK Inhibitor VII | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 873225-46-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does IKK 16 interact with its target, IKK?
A1: IKK 16 is an ATP-competitive inhibitor of IKK, meaning it competes with ATP for binding to the kinase domain of IKK, thereby preventing its phosphorylation activity. [, , ]
Q2: What are the downstream effects of IKK inhibition by IKK 16?
A2: IKK 16, by inhibiting IKK, prevents the phosphorylation and subsequent degradation of IκB proteins. This, in turn, blocks the translocation of NF-κB from the cytoplasm to the nucleus, inhibiting the transcription of NF-κB target genes involved in inflammation, immune responses, and cell survival. [, , , , ]
Q3: Does IKK 16 affect other signaling pathways besides NF-κB?
A3: While IKK 16 primarily targets the NF-κB pathway, some studies suggest potential cross-talk with other signaling pathways. For instance, research indicates that IKK 16 can modulate the MAPK pathway in SKBR3 breast cancer cells. []
Q4: How does IKK 16 influence inflammatory responses?
A4: IKK 16 demonstrates anti-inflammatory effects by inhibiting the NF-κB pathway. It reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-18 in various models, including sepsis, lung injury, and rheumatoid arthritis. [, , , ]
Q5: What is the molecular formula and weight of IKK 16?
A5: The provided research papers do not explicitly state the molecular formula and weight of IKK 16.
Q6: Is there any spectroscopic data available for IKK 16?
A6: The provided research papers do not offer detailed spectroscopic data for IKK 16.
Q7: What is known about the stability and material compatibility of IKK 16?
A7: Information regarding the stability and material compatibility of IKK 16 under various conditions is not provided in the research papers.
Q8: Does IKK 16 possess any catalytic properties?
A8: IKK 16 functions as an enzyme inhibitor and does not exhibit inherent catalytic properties. Its primary role is to block the catalytic activity of IKK.
Q9: What are the potential applications of IKK 16 in research and drug discovery?
A9: Given its ability to inhibit the NF-κB pathway, IKK 16 has been explored as a potential therapeutic agent for:
- Inflammatory diseases: Sepsis, acute lung injury, and rheumatoid arthritis. [, , , ]
- Cancer: Prostate cancer, lung adenocarcinoma, and glioblastoma. [, , , ]
- Autoimmune diseases: Hashimoto's thyroiditis. []
Q10: Have there been any computational chemistry studies conducted on IKK 16?
A10: The provided research papers do not mention specific computational chemistry studies or QSAR models developed for IKK 16.
Q11: How do structural modifications of IKK 16 affect its activity and selectivity?
A11: While detailed SAR studies are not described in the papers, research on related pyrazolopyrimidine inhibitors, such as 1-naphthyl PP1, highlights the impact of structural modifications on PKD inhibitory activity. []
Q12: What is known about the stability of IKK 16 under different conditions?
A12: The research papers do not provide specific data on the stability of IKK 16 under various storage conditions or formulations.
Q13: What is the pharmacokinetic profile of IKK 16?
A13: The research papers primarily focus on the in vitro and in vivo effects of IKK 16, with limited information on its absorption, distribution, metabolism, and excretion (ADME) properties.
Q14: What is the efficacy of IKK 16 in in vitro and in vivo models?
A14: IKK 16 has demonstrated efficacy in various experimental models:
- In vitro: It inhibits the proliferation, migration, and invasion of cancer cells. [, , ] It also reduces inflammatory cytokine production in stimulated immune cells. [, ]
- In vivo: It attenuates disease severity in animal models of sepsis, lung injury, rheumatoid arthritis, and cancer. [, , , , , ]
Q15: Are there any known resistance mechanisms to IKK 16?
A15: The provided research papers do not mention specific resistance mechanisms to IKK 16.
Q16: What is the toxicological profile of IKK 16?
A16: The provided research papers primarily focus on the therapeutic potential of IKK 16, with limited information on its long-term toxicity or adverse effects.
Q17: Are there any specific drug delivery strategies being investigated for IKK 16?
A17: The research papers do not mention specific drug delivery approaches for IKK 16.
Q18: Are there any biomarkers associated with IKK 16 efficacy or toxicity?
A18: The provided research papers do not identify specific biomarkers for IKK 16 efficacy or toxicity.
Q19: What analytical methods are used to characterize and quantify IKK 16?
A19: The research papers do not provide detailed descriptions of specific analytical techniques used for the characterization and quantification of IKK 16.
Q20: What is the environmental impact of IKK 16?
A20: The provided research papers do not mention any studies on the environmental impact or degradation of IKK 16.
Q21: Are there any alternative compounds or strategies to IKK 16?
A21: The research papers highlight the potential of other NF-κB inhibitors, such as Bay 11-7082, and DPP-4 inhibitors, such as linagliptin, as alternative strategies for modulating the NF-κB pathway. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.